molecular formula C10H10F3NO2 B14902529 2-hydroxy-5-methyl-N-(2,2,2-trifluoroethyl)benzamide

2-hydroxy-5-methyl-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B14902529
M. Wt: 233.19 g/mol
InChI Key: AACUETKFHZUMCP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methyl-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-methyl-N-(2,2,2-trifluoroethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

2-hydroxy-5-methyl-N-(2,2,2-trifluoroethyl)benzamide

InChI

InChI=1S/C10H10F3NO2/c1-6-2-3-8(15)7(4-6)9(16)14-5-10(11,12)13/h2-4,15H,5H2,1H3,(H,14,16)

InChI Key

AACUETKFHZUMCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NCC(F)(F)F

Origin of Product

United States

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